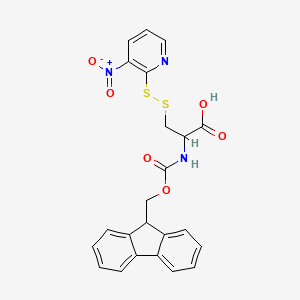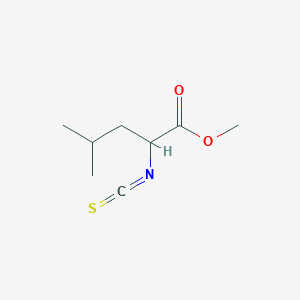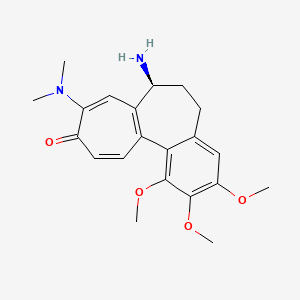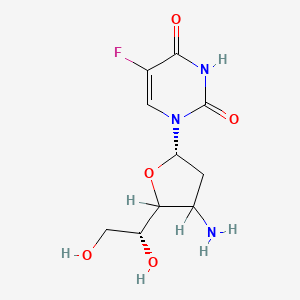
5-Amino-5-phenylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5-phenylhydantoin is a heterocyclic organic compound with the molecular formula C9H9N3O2 It is a derivative of hydantoin, characterized by the presence of an amino group and a phenyl group attached to the hydantoin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-phenylhydantoin typically involves the reaction of phenylhydantoin with ammonia or an amine under controlled conditions. One common method includes the following steps:
Starting Material: Phenylhydantoin.
Reagent: Ammonia or an amine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or water, at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-oxo-5-phenylhydantoin.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated hydantoin derivatives.
Aplicaciones Científicas De Investigación
5-Amino-5-phenylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
5-Phenylhydantoin: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Methyl-5-phenylhydantoin: Contains a methyl group instead of an amino group, altering its chemical and biological properties.
5,5-Diphenylhydantoin: Contains two phenyl groups, significantly different in terms of steric and electronic effects.
Uniqueness: 5-Amino-5-phenylhydantoin is unique due to the presence of both an amino group and a phenyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
125650-43-3 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
5-amino-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,10H2,(H2,11,12,13,14) |
Clave InChI |
PEMKZGHYEANTAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)







